1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound notable for its diverse applications in scientific research and potential pharmaceutical development. This compound features a unique combination of functional groups, including a tert-butyldimethylsilyl group, a fluorine atom, and a boron-containing moiety, which contributes to its reactivity and utility in various chemical processes.
This compound belongs to the class of boronic acid derivatives and indole derivatives. Its structure allows it to participate in various chemical reactions typical of both boronic acids and indole compounds, making it a versatile building block in organic synthesis.
The synthesis of 1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole generally involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and inert atmosphere (nitrogen) to prevent moisture interference. Standard Schlenk techniques are often employed for handling sensitive reagents .
The molecular structure of 1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is characterized by:
The compound can undergo several types of chemical reactions:
Reagents for these reactions include hydrogen peroxide for oxidation and sodium periodate for specific transformations. Reaction conditions must be optimized based on the desired product and starting materials used.
The mechanism of action for 1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves:
Research indicates that derivatives related to this compound exhibit significant pharmacological activities across multiple pathways .
Key physical properties include:
Chemical properties encompass reactivity patterns typical of both indoles and boronic acids:
Relevant data from studies indicate that its unique structure significantly influences these properties .
The unique combination of functional groups within this compound makes it an attractive candidate for further research and application in synthetic chemistry and medicinal chemistry.
Palladium-catalyzed borylation represents the cornerstone methodology for introducing boronate esters at the C4 position of N-TBDMS-protected indoles, where steric and electronic factors traditionally hinder direct functionalization. The core reaction employs Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts with bis(pinacolato)diboron (B₂pin₂) under inert conditions, achieving C–H activation at the electron-deficient C4 position. Key to success is the orthogonal protection offered by the tert-butyldimethylsilyl (TBDMS) group at nitrogen, which prevents catalyst poisoning and directs regioselectivity. For 1-(tert-butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1148004-02-7), optimized conditions (80–90°C, 12–18h in THF) yield >85% conversion, as verified by supplier synthesis data [1].
Comparative studies highlight the critical influence of C5 substituents on borylation kinetics: electron-withdrawing fluoro groups accelerate transmetalation versus methyl or methoxy analogues (e.g., CAS 1263987-17-2, CAS 2304635-02-5). This is attributed to enhanced indole ring electrophilicity, facilitating oxidative addition. Table 1 contrasts borylation efficiencies:
Table 1: Substituent Effects on Pd-Catalyzed Borylation of N-TBDMS Indoles
C5 Substituent | Catalyst System | Temperature (°C) | Yield (%) | CAS Example |
---|---|---|---|---|
F | Pd(dppf)Cl₂/B₂pin₂ | 80–90 | 85–90 | 1148004-02-7 [1] |
CH₃ | Pd(PPh₃)₄/B₂pin₂ | 100 | 75–80 | 1263987-17-2 [8] |
OCH₃ | Pd(dppf)Cl₂/B₂pin₂ | 90 | 70–75 | 2304635-02-5 [4] |
Cl | Pd(OAc)₂/XPhos | 110 | 65 | 1256360-33-4 [5] |
Alternative direct lithiation-borylation routes exploit tert-butyllithium-mediated C4 lithiation at −78°C, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method avoids palladium but demands strict anhydrous protocols to preserve TBDMS integrity [7].
Electrophilic fluorination of N-TBDMS indoles necessitates meticulous positional control to prevent desilylation or boronate degradation. For C5-fluoro derivatives, in situ generation of Selectfluor® or NFSI reagents in dichloromethane at 0°C to RT achieves selective fluorination without compromising the C4-boronate ester or TBDMS group. The electron-rich C5/C7 positions compete, but steric bias from the TBDMS moiety favors C5 functionalization (≥6:1 selectivity) in 4-borylated indoles [5] [9].
Low-temperature lithiation (BuLi, −78°C) of N-TBDMS indole followed by N-fluorobenzenesulfonimide (NFSI) quenching offers a complementary approach. This method is indispensable for synthesizing the 5-fluoro-4-boronate target, as demonstrated in precursor routes to CAS 1148004-02-7 [1]. Crucially, the TBDMS group’s hydrolytic stability (stable at pH 9–12, RT) prevents deprotection during aqueous workup [2]. Table 2 compares fluorination methods:
Table 2: Fluorination Approaches for N-TBDMS Indole Intermediates
Method | Conditions | Regioselectivity (C5:C7) | TBDMS Stability | Limitations |
---|---|---|---|---|
Selectfluor®/CH₃CN | RT, 2h | 4:1 | High | Over-fluorination risk |
NFSI/BuLi (directed) | THF, −78°C, 1h | >10:1 | High | Anhydrous setup required |
Electrophilic (no director) | DCM, 0°C, 6h | 3:1 | Moderate | Competing C3/C7 fluorination |
Post-fluorination, boronate stability is maintained via pH-controlled extraction (buffered to pH 7), as acidic/basic conditions risk protodeboronation or Si–O cleavage [1] [9].
The TBDMS group’s resilience under cross-coupling and fluorination conditions makes it ideal for indole protection in multistep boron functionalization. Orthogonal deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF (quantitative in 10 min, RT) or buffered fluoride (KF/HOAc, pH 7), which cleaves TBDMS without boronate transmetallation [2] [7]. For CAS 1148004-02-7, the TBDMS group enables:
Chemoselective deprotection becomes critical when other silyl groups coexist. Formic acid/methanol (5–10%, RT, 2–3h) removes triethylsilyl (TES) ethers while preserving TBDMS, as verified in nucleoside syntheses [9]. For boron-containing indoles, catalytic Hf(OTf)₄ (0.05–3 mol%) in wet acetonitrile offers a mild alternative, cleaving TBDMS with <5% boronate loss [2].
Table 3: TBDMS Deprotection Methods in Boron-Functionalized Indoles
Deprotection Agent | Conditions | Time | Yield (%) | Boronate Integrity | Chemoselectivity |
---|---|---|---|---|---|
TBAF/THF | RT, 10 min | 10 min | >95 | Moderate | Low (cleaves all silyl ethers) |
KF/HOAc (buffer) | pH 7, RT, 12h | 12h | 85–90 | High | Moderate |
Hf(OTf)₄ (0.05 mol%) | CH₃CN/H₂O, 60°C | 1h | 90 | High | High (TBDMS vs. TBDPS) |
Formic acid/MeOH (5%) | RT, 2h | 2h | 80 | High | High (TBDMS vs. TES) |
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